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Foundational

"3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The specific substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile, making the development of regioselective synthetic routes a key focus for researchers.

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol, a representative N-alkylated pyrazole derivative. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into the synthesis and detailed characterization of the target molecule. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of pyrazole chemistry.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-substituted pyrazoles presents a common challenge: regioselectivity. The two nitrogen atoms in the pyrazole ring (N1 and N2) have similar reactivity, and alkylation of an N-unsubstituted pyrazole can often lead to a mixture of isomers.[4][5] Our strategy is designed to address this challenge through a logical two-step sequence: first, the construction of the core pyrazole ring with the required C3 and C5 substituents, followed by a controlled N-alkylation.

Retrosynthetic Analysis: The target molecule can be disconnected at the N1-ethyl bond, leading back to the N-unsubstituted pyrazole intermediate, 3-(3-methyl-1H-pyrazol-5-yl)propan-1-ol, and an ethylating agent. This intermediate can be further disconnected via the classical Knorr pyrazole synthesis pathway, revealing a 1,3-dicarbonyl equivalent (heptane-2,4-dione with a terminal hydroxyl group or its protected form) and hydrazine.

Forward Synthetic Plan:

  • Step A: Knorr Pyrazole Synthesis. Condensation of a suitable 1,3-dicarbonyl precursor, 6-hydroxyhexane-2,4-dione, with hydrazine hydrate. This reaction efficiently forms the pyrazole ring in a single step, yielding the key intermediate, 3-(3-methyl-1H-pyrazol-5-yl)propan-1-ol.[3]

  • Step B: Regioselective N-Ethylation. Alkylation of the pyrazole intermediate with an ethylating agent, such as ethyl iodide, under basic conditions. The choice of base and solvent is critical for maximizing the yield of the desired N1-ethyl isomer over the N2-ethyl byproduct.

Synthetic_Workflow start1 6-Hydroxyhexane-2,4-dione intermediate Intermediate: 3-(3-Methyl-1H-pyrazol-5-yl)propan-1-ol start1->intermediate:w Step A: Knorr Synthesis start2 Hydrazine Hydrate start2->intermediate:w Step A: Knorr Synthesis product Target Molecule: 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol intermediate->product:w Step B: N-Ethylation reagent Ethyl Iodide (Base, Solvent) reagent->product:w

Caption: Overall synthetic workflow for 3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol.

Section 2: Detailed Experimental Protocols

Part A: Synthesis of 3-(3-Methyl-1H-pyrazol-5-yl)propan-1-ol (Intermediate)

This procedure is based on the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole core from 1,3-dicarbonyl compounds and hydrazines.[6][7]

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxyhexane-2,4-dione (14.4 g, 0.1 mol) and absolute ethanol (100 mL). Stir the mixture until the dione is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (5.5 mL, 0.11 mol) dropwise over 15 minutes. The addition is exothermic, and maintaining a low temperature minimizes side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting oil, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 30% and increasing to 50%) to yield the pure intermediate as a pale yellow oil.

Part B: Synthesis of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (Target Molecule)

The N-alkylation of pyrazoles is highly sensitive to steric hindrance. The 3-methyl group sterically disfavors alkylation at the adjacent N2 position, thereby directing the incoming ethyl group preferentially to the N1 position. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, creating a highly reactive pyrazolate anion.

N_Alkylation intermediate Pyrazole Intermediate (NH-Tautomers) base NaH / DMF intermediate->base Deprotonation ethyl_iodide Ethyl Iodide base->ethyl_iodide Forms Pyrazolate Anion product_N1 Desired Product (N1-Ethyl Isomer, Major) ethyl_iodide->product_N1 SN2 Attack (Path A) product_N2 Byproduct (N2-Ethyl Isomer, Minor) ethyl_iodide->product_N2 SN2 Attack (Path B)

Caption: Regioselectivity in the N-ethylation of the pyrazole intermediate.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the NaH three times with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Cool the suspension to 0 °C. Dissolve the intermediate, 3-(3-methyl-1H-pyrazol-5-yl)propan-1-ol (15.4 g, 0.1 mol), in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C; evolution of hydrogen gas should be observed.

  • Alkylation: Add ethyl iodide (9.7 mL, 0.12 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to 200 mL of ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of the N1 and N2 isomers. Purify via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 40%) to separate the isomers and afford the pure target molecule, 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol.

Section 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on known spectroscopic trends for pyrazole derivatives.[8][9][10]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₆N₂O[11]
Molecular Weight 168.24 g/mol [11]
Appearance Colorless to pale yellow oilPredicted
Boiling Point Not available
TPSA 38.05 Ų[11]
LogP 1.136[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, allowing for the precise assignment of the proton and carbon framework. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.95s1HH-4 (pyrazole)The sole proton on the pyrazole ring appears as a singlet in the aromatic region.
~4.05q2HN-CH₂-CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~3.65t2HCH₂-OHMethylene protons adjacent to the hydroxyl group, appearing as a triplet.
~2.70t2HPyrazole-CH₂Methylene protons adjacent to the pyrazole ring, appearing as a triplet.
~2.20s3HPyrazole-CH₃Methyl protons on the pyrazole ring appear as a sharp singlet.
~1.90p2H-CH₂-CH₂-CH₂-Central methylene protons of the propanol chain, appearing as a pentet or multiplet.
~1.45t3HN-CH₂-CH₃Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
variablebr s1H-OHThe hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. Can be confirmed by D₂O exchange.[10]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~151.0C-5 (pyrazole)Carbon bearing the propanol side chain, typically downfield.
~148.5C-3 (pyrazole)Carbon bearing the methyl group.
~104.0C-4 (pyrazole)The sole C-H carbon on the pyrazole ring.
~62.0CH₂-OHCarbon of the methylene group attached to the hydroxyl.
~43.0N-CH₂-CH₃Methylene carbon of the N-ethyl group.
~32.0-CH₂-CH₂-CH₂-Central carbon of the propanol chain.
~25.0Pyrazole-CH₂Carbon adjacent to the pyrazole ring.
~15.5N-CH₂-CH₃Methyl carbon of the N-ethyl group.
~11.0Pyrazole-CH₃Methyl carbon attached to the pyrazole ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][12]

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
2960 - 2850Medium-StrongC-H stretch (aliphatic CH₂, CH₃)
~1580MediumC=N stretch (pyrazole ring)
~1510MediumC=C stretch (pyrazole ring)
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.[13][14]

  • Expected Molecular Ion: For C₉H₁₆N₂O, the expected [M+H]⁺ peak in ESI-MS would be at m/z = 169.13.

  • Key Fragmentation Pathways:

    • Loss of water (-18 Da) from the alcohol moiety.

    • Loss of ethylene (-28 Da) via McLafferty rearrangement from the N-ethyl group.

    • Cleavage of the propanol side chain.

Conclusion

This guide has detailed a reliable and well-reasoned two-step synthesis for 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol, beginning with the Knorr pyrazole synthesis to form the core heterocyclic structure, followed by a regioselective N-ethylation. The rationale behind key experimental choices, particularly those influencing the regioselectivity of the alkylation step, has been thoroughly explained. Furthermore, a comprehensive characterization plan utilizing NMR, IR, and MS has been outlined, providing a clear roadmap for the structural verification and purity assessment of the final compound. The protocols and insights presented herein are grounded in established chemical principles and serve as a practical resource for scientists engaged in the synthesis of pyrazole-based molecules for pharmaceutical and agrochemical research.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of pyrazoles. Google Patents.
  • Characteristics of the Synthesized N-Alkylated Pyrazoles 2. ResearchGate. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. MDPI. Available at: [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Available at: [Link]

  • 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol. PubChemLite. Available at: [Link]

  • 1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-OL. SpectraBase. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. Available at: [Link]

  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol as a Potential Kinase Inhibitor

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous disea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has rendered them one of the most critical classes of drug targets. Within the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a "privileged structure."[2] Its versatile chemical nature allows for the synthesis of derivatives that can target a wide range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases like EGFR and VEGFR-2.[3][4] Pyrazole-containing compounds are integral to several FDA-approved anticancer drugs and continue to be a focus of intensive research.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel pyrazole derivative, 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol , as a potential kinase inhibitor. While specific inhibitory data for this compound is not yet publicly available, its structure, featuring the proven pyrazole core, warrants a thorough investigation into its biological activity. These application notes and protocols outline a logical, field-proven workflow for its characterization, from initial broad-spectrum screening to detailed mechanistic studies in cellular contexts.

Logical Workflow for Inhibitor Characterization

A systematic approach is paramount for the efficient and rigorous evaluation of a novel small molecule inhibitor. The proposed workflow begins with high-throughput screening to identify potential kinase targets and progresses to more focused assays to determine potency, selectivity, and cellular effects.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Selectivity & Advanced Profiling A Compound Synthesis & QC (Purity >98%) B Broad-Spectrum Kinase Panel (e.g., 400+ kinases) A->B Submit for Screening C IC50 Determination for Hits (Dose-Response Curves) B->C Identify Primary Hits D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D Proceed with Potent Hits E Western Blotting for Downstream Signaling D->E Determine Cellular IC50 F Cellular Thermal Shift Assay (CETSA) to Confirm Target Binding E->F Validate On-Target Activity G Selectivity Profiling (Against Related Kinases) F->G Confirm Cellular Target H Mechanism of Action Studies (ATP Competition Assays) G->H I ADME/Tox Profiling (In Silico & In Vitro) H->I

Caption: General workflow for evaluating a novel kinase inhibitor.

Part 1: In Vitro Kinase Inhibition Assays

The initial step is to determine if 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol has activity against a panel of purified kinases. This provides a direct measure of its inhibitory potential without the complexities of a cellular environment.

Protocol 1.1: Broad-Spectrum Kinase Panel Screening

Rationale: A broad-spectrum screen is the most efficient method to identify potential kinase targets from a large pool. Commercial services offer panels of hundreds of kinases, providing a comprehensive initial assessment of a compound's activity and selectivity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol in 100% DMSO. Ensure complete dissolution.

  • Assay Submission: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Initial Screen: Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The service will provide data as "% Inhibition" relative to a control. Hits are typically defined as kinases showing >50% or >75% inhibition.

Protocol 1.2: IC50 Determination for Primary Hits

Rationale: For any "hits" identified in the broad-spectrum screen, a dose-response analysis is required to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the compound stock in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, combine the specific kinase, its substrate, and the appropriate buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Use a suitable detection method to measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes and measure luminescence.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Example Data Presentation:

Kinase TargetIC50 (nM) for Compound XIC50 (nM) for Staurosporine (Control)
Aurora A855
CDK2/Cyclin A1508
VEGFR-245012
p38α>10,00020

Part 2: Cell-Based Assays for Efficacy and Target Engagement

In vitro activity does not always translate to cellular efficacy. Cell-based assays are crucial to determine if the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.

Protocol 2.1: Cell Proliferation/Viability Assay

Rationale: This assay determines the effect of the compound on the overall growth and viability of cancer cell lines. It provides a cellular IC50 value, which can be compared to the biochemical IC50 to assess cell permeability and on-target effects.

Methodology:

  • Cell Plating: Seed cancer cell lines known to be dependent on the identified target kinase(s) into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol for 72 hours. Include a vehicle (DMSO) control.

  • Viability Measurement: After the incubation period, measure cell viability using an appropriate method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the cellular IC50.

Protocol 2.2: Western Blotting for Target Pathway Modulation

Rationale: If the compound inhibits a kinase, the phosphorylation of its downstream substrates should decrease. Western blotting is a standard technique to visualize this on-target effect.

Hypothetical Signaling Pathway: Many pyrazole-based inhibitors target pathways like the PI3K/AKT/mTOR or MAPK pathways.[1][6][7] For a hypothetical target like AKT, we would expect to see a decrease in the phosphorylation of its downstream substrates.

G RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol Inhibitor->AKT Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Methodology:

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[4]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-AKT/total-AKT ratio would indicate on-target activity.

Part 3: Advanced Characterization

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot for the target protein. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[8] The compound 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol represents a promising candidate for investigation. The protocols detailed in this document provide a robust framework for its comprehensive evaluation, from initial high-throughput screening to the confirmation of on-target activity in a cellular context. By following this logical workflow, researchers can effectively characterize the potency, selectivity, and therapeutic potential of this and other novel pyrazole-based compounds.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Scilit. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. [Link]

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Application

"3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" derivatization for drug discovery

An Application Guide to the Derivatization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol for Accelerated Drug Discovery Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol for Accelerated Drug Discovery

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a versatile pharmacophore capable of engaging in various biological interactions. Its structural and electronic properties allow it to serve as a bioisostere for other aromatic systems, often leading to improved potency and optimized physicochemical properties like lipophilicity and metabolic stability.[3] Marketed drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Sildenafil (phosphodiesterase inhibitor) underscore the therapeutic relevance of pyrazole-containing molecules.[4][5]

This guide focuses on 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol , a valuable starting material for the construction of diverse chemical libraries. Its structure presents two key features for derivatization: the stable, drug-like pyrazole core and a flexible three-carbon linker terminating in a reactive primary alcohol. This primary alcohol is a versatile chemical handle that allows for a wide array of chemical transformations, enabling systematic exploration of the surrounding chemical space to identify novel bioactive compounds.

This document serves as a detailed guide for researchers and drug development professionals, providing both the strategic rationale and detailed protocols for the derivatization of this pyrazole scaffold.

Physicochemical Profile of the Core Moiety

Before embarking on derivatization, it is crucial to understand the baseline physicochemical properties of the starting material. These parameters influence its behavior in biological systems and serve as a reference point for evaluating the impact of subsequent chemical modifications.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O[6]
Molecular Weight 168.24 g/mol [6]
Topological Polar Surface Area (TPSA) 38.05 Ų[6]
cLogP 1.14[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 4[6]

Strategic Overview of Derivatization Pathways

The primary alcohol of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is the primary target for chemical modification. By transforming this functional group, chemists can introduce a vast array of functionalities to probe structure-activity relationships (SAR). The main derivatization pathways—esterification, etherification, oxidation, and subsequent transformations—provide access to functionally diverse compound classes.

G cluster_0 Core Scaffold cluster_1 Primary Derivatives cluster_2 Secondary Derivatives cluster_3 Tertiary Derivatives Start 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol Ester Esters Start->Ester Acylation Ether Ethers Start->Ether Alkylation Aldehyde Aldehyde Start->Aldehyde Mild Oxidation CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Strong Oxidation Amine Amines Aldehyde->Amine Reductive Amination Amide Amides CarboxylicAcid->Amide Amide Coupling

Caption: Key derivatization pathways originating from the primary alcohol.

The following sections provide detailed, step-by-step protocols for key chemical transformations. Each protocol is designed to be robust and includes explanations for the choice of reagents and conditions, as well as guidelines for reaction monitoring and product characterization.

Esterification: Modulating Polarity and Creating Prodrugs

Scientific Rationale: Esterification is a fundamental transformation that allows for the introduction of a wide range of functional groups. The resulting esters can serve as prodrugs, which are cleaved in vivo by esterases to release the active parent alcohol. This strategy can improve bioavailability and pharmacokinetic profiles. Furthermore, varying the R-group of the ester allows for fine-tuning of properties such as lipophilicity and solubility. The following protocol uses di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), a method noted for its mild conditions and simple workup, as the byproducts are volatile.[7]

Protocol 1: DMAP-Catalyzed Esterification

G cluster_workflow Esterification Workflow A 1. Dissolve starting material & carboxylic acid in ACN/Pyridine B 2. Add DMAP (cat.) and (Boc)₂O A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up & Extraction C->D E 5. Purify via Column Chromatography D->E F Ester Product E->F

Caption: General workflow for DMAP-catalyzed esterification.

Materials:

  • 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (1.0 eq)

  • Carboxylic acid of choice (1.1 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Acetonitrile (ACN) and Pyridine (as co-solvent)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (1.0 eq) and the selected carboxylic acid (1.1 eq).

  • Dissolve the solids in a mixture of anhydrous acetonitrile and pyridine (e.g., 4:1 v/v) to a final concentration of approximately 0.2 M with respect to the starting alcohol.

  • Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting alcohol is complete (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure ester.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the alcohol O-H proton signal and the appearance of signals corresponding to the newly introduced acyl group in the NMR spectra are indicative of successful esterification.

Etherification: Enhancing Metabolic Stability

Scientific Rationale: The formation of an ether linkage provides a metabolically robust alternative to the more labile ester bond. Williamson ether synthesis is a classic method, but modern iron-catalyzed protocols offer a direct and efficient way to couple alcohols, avoiding the need to pre-activate the starting material as an alkyl halide.[8] This approach is advantageous for creating both symmetrical and unsymmetrical ethers under relatively mild conditions.

Protocol 2: Iron-Catalyzed Reductive Etherification

Materials:

  • 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (1.0 eq)

  • Primary or secondary alcohol of choice (1.0 eq)

  • Iron(III) triflate (Fe(OTf)₃) (5 mol %)

  • Ammonium chloride (NH₄Cl) (5 mol %)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (1.0 eq), the desired coupling alcohol (1.0 eq), Fe(OTf)₃ (0.05 eq), and NH₄Cl (0.05 eq).

  • Add anhydrous DCM to achieve a concentration of approximately 0.25 M.

  • Heat the reaction mixture to 45 °C and stir. The use of ammonium chloride as an additive helps to suppress side reactions.[8]

  • Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours depending on the steric hindrance of the coupling partner.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

  • Characterization: Confirm the structure by NMR and HRMS. Key indicators of success in the ¹H NMR spectrum include the disappearance of the starting alcohol's O-H proton and the appearance of new signals corresponding to the alkyl group of the coupled alcohol.

Oxidation and Subsequent Derivatization

Scientific Rationale: Oxidizing the primary alcohol opens the door to a vast array of subsequent derivatizations. Mild oxidation yields the aldehyde, a key intermediate for reductive amination to form C-N bonds, a cornerstone of pharmaceutical synthesis.[9][10] Stronger oxidation provides the carboxylic acid, which can be readily converted into amides—another critical functional group in drug molecules.

Protocol 3A: Mild Oxidation to the Aldehyde

Rationale: Pyridinium chlorochromate (PCC) is a reliable and selective reagent for the oxidation of primary alcohols to aldehydes, typically preventing over-oxidation to the carboxylic acid under anhydrous conditions.[11]

Materials:

  • 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Celite® or silica gel

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and a small amount of Celite® in anhydrous DCM, add a solution of the starting alcohol (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the resulting dark mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts. Wash the pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. This intermediate is often used immediately in the next step without extensive purification.

  • Characterization: The formation of the aldehyde can be confirmed by the appearance of a characteristic proton signal between δ 9-10 ppm in the ¹H NMR spectrum.

Protocol 3B: Strong Oxidation to the Carboxylic Acid

Rationale: A two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO₂) is a mild and efficient method for converting primary alcohols to carboxylic acids, compatible with many sensitive functional groups.[12]

Materials:

  • 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (1.0 eq)

  • TEMPO (0.02 eq)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15%) (0.1 eq)

  • Sodium chlorite (NaClO₂) (1.5 eq)

  • Acetonitrile (ACN) and a phosphate buffer (pH ~6.7)

  • Sodium sulfite (Na₂SO₃) solution

  • Hydrochloric acid (HCl, 2 M)

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and phosphate buffer.

  • Add TEMPO (0.02 eq) and NaOCl solution (0.1 eq) and stir at 35 °C.

  • In a separate flask, prepare a solution of NaClO₂ (1.5 eq) in water. Add this solution to the reaction mixture.

  • Stir the reaction at 35 °C until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature and quench by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH 3-4 with 2 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

  • Characterization: Successful conversion is confirmed by the disappearance of the alcohol methylene protons and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum, along with a carbonyl signal (~170-180 ppm) in the ¹³C NMR spectrum.

Protocol 4: Reductive Amination of the Aldehyde Intermediate

Rationale: Reductive amination is one of the most powerful methods for synthesizing amines.[13] This one-pot protocol involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then immediately reduced by a mild and selective reducing agent, sodium triacetoxyborohydride.

G Start Aldehyde Intermediate Step1 Add Amine (R₂NH) & Acetic Acid (cat.) Start->Step1 Step2 Formation of Iminium Ion Step1->Step2 Step3 Add NaBH(OAc)₃ Step2->Step3 Step4 Reduction Step3->Step4 Product Amine Product Step4->Product

Caption: Workflow for reductive amination.

Materials:

  • Crude aldehyde from Protocol 3A (1.0 eq)

  • Primary or secondary amine of choice (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the crude aldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

  • Characterization: Confirm the structure by NMR and HRMS. Successful amination is indicated by the appearance of signals corresponding to the newly introduced amine moiety.

Analytical Characterization and Data Management

Trustworthy drug discovery relies on rigorous analytical confirmation of all synthesized compounds. A standardized workflow ensures data integrity and reliability.

Standard Analytical Workflow:

  • Reaction Monitoring: Use TLC and/or LC-MS to track the consumption of starting materials and the formation of the product.[14]

  • Purification: Flash column chromatography is the standard method for purifying small molecule derivatives.[15]

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule.[16]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition.[17]

  • Purity Assessment: Final compound purity should be assessed by HPLC, ideally with detection at multiple wavelengths to ensure no co-eluting impurities are present. A purity of >95% is typically required for biological screening.[15]

Conclusion

The derivatization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol offers a powerful and flexible platform for generating novel chemical entities for drug discovery. By leveraging the reactivity of the terminal primary alcohol, researchers can systematically explore a wide range of chemical space through robust and well-established chemical transformations. The protocols detailed in this guide for esterification, etherification, oxidation, and reductive amination provide a solid foundation for building a diverse compound library. Rigorous analytical characterization at each stage is paramount to ensuring the quality and integrity of the data generated from subsequent biological screening, ultimately accelerating the path toward identifying new therapeutic agents.

References

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  • Alam, M., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

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  • Zhao, M., et al. (2009). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. [Link]

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Leden, P., et al. (2021). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Organic Process Research & Development. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety. ResearchGate. [Link]

  • Kumar, D., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure. [Link]

  • Drobitko, C., et al. (2021). Direct Oxidation of Primary Alcohols to Carboxylic Acids. NSF PAR. [Link]

  • ResearchGate. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. [Link]

  • Lamberth, C., et al. (2022). Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry. [Link]

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  • Wang, D., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. [Link]

  • Khanye, S. D., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • Gholap, A. R., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Corpet, M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]

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Method

Application Notes and Protocols for the In Vitro Characterization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets through various non-covalent interactions.[1][2] Pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory (e.g., Celecoxib), anticancer, antimicrobial, and neuroprotective agents.[3][4]

The subject of this guide, 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol , is a novel pyrazole derivative. As its specific biological targets and activities are yet to be characterized, this document provides a comprehensive, tiered strategy for its initial in vitro evaluation. The goal is to first establish a foundational understanding of its cytotoxic profile and then to screen for potential therapeutic activities in key areas where pyrazole derivatives have shown promise. This systematic approach is designed for researchers in drug discovery to efficiently identify and validate the biological potential of new chemical entities.[5]

The following protocols are designed as a robust framework, emphasizing self-validation through the inclusion of appropriate controls and explaining the scientific rationale behind key experimental steps.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Broad-Spectrum Activity Screening cluster_2 Tier 3: Mechanistic Validation T1_Assay Protocol 1: Cytotoxicity Profiling (MTT/MTS Assay) T1_Result Determine GI₅₀/IC₅₀ Identify Active Concentration Range T1_Assay->T1_Result Establishes therapeutic window T2_Kinase Protocol 2: Kinase Inhibition Profiling T1_Result->T2_Kinase Compound shows activity at non-toxic doses T2_Inflam Protocol 3: Anti-Inflammatory Screening T1_Result->T2_Inflam Compound shows activity at non-toxic doses T2_Microbe Protocol 4: Antimicrobial Susceptibility T1_Result->T2_Microbe Compound shows activity at non-toxic doses T3_Binding Protocol 5: Receptor Binding Assay T2_Kinase->T3_Binding Positive 'hit' in a specific screen T2_Inflam->T3_Binding Positive 'hit' in a specific screen T2_Microbe->T3_Binding Positive 'hit' in a specific screen T3_Cell Cell-Based Functional Assays (e.g., Phosphorylation, Reporter Gene) T3_Binding->T3_Cell Confirms direct target engagement end End: Identify Lead Candidate & Mechanism of Action T3_Cell->end start Start: Novel Compound start->T1_Assay

Figure 1: A tiered workflow for the in vitro characterization of a novel compound.

Tier 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before assessing the specific therapeutic effects of a compound, it is crucial to determine the concentration range at which it affects basic cellular processes like metabolic activity and proliferation. This initial screen identifies the concentrations that are cytotoxic, allowing subsequent functional assays to be performed at non-lethal doses. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6] It relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7]

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) of the test compound against a panel of human cell lines.

2.1 Materials and Reagents

  • Cell Lines: A relevant panel (e.g., for anticancer screening: MCF-7 [breast], HCT116 [colon], HepG2 [liver]; for neuroprotection: SH-SY5Y [neuroblastoma]).[3][8]

  • Culture Medium: As recommended for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol, dissolved in sterile DMSO to create a 10 mM stock solution.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and protected from light.[7]

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.[9]

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette and microplate reader (570 nm wavelength).

2.2 Step-by-Step Methodology

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the appropriate seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound stock in culture medium. A typical starting range is 100 µM to 0.1 µM.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.1%).

      • Untreated Control: Cells with medium only.

      • Blank Control: Medium only (no cells) for background subtraction.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (or controls).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[6]

2.3 Data Analysis and Presentation

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC₅₀/GI₅₀ value.

Cell LineCompoundExposure Time (h)IC₅₀ (µM)
MCF-73-(1-Ethyl-3-methyl...)-ol48[Example Data]
HCT1163-(1-Ethyl-3-methyl...)-ol48[Example Data]
HepG23-(1-Ethyl-3-methyl...)-ol48[Example Data]
SH-SY5Y3-(1-Ethyl-3-methyl...)-ol48[Example Data]
Table 1: Example data table for presenting IC₅₀ values from cytotoxicity screening.

Tier 2: Broad-Spectrum Activity Screening

Scientific Rationale: If the compound demonstrates activity at non-toxic concentrations in Tier 1, the next step is to screen it against common targets for pyrazole derivatives. This tier aims to generate hypotheses about the compound's mechanism of action. Kinase inhibition is a primary area of interest, as numerous pyrazole-containing drugs target protein kinases.[3][11]

Protocol 2: General Biochemical Kinase Inhibition Assay

This protocol provides a framework for assessing the compound's ability to inhibit the activity of a purified protein kinase. It is often performed in a high-throughput format against a panel of kinases.

3.1 Materials and Reagents

  • Purified Kinase: The specific kinase of interest (e.g., EGFR, VEGFR-2, PI3K).[3]

  • Kinase Substrate: A specific peptide or protein that is phosphorylated by the kinase.

  • ATP: Adenosine triphosphate, the phosphate donor.

  • Assay Buffer: Optimized for the specific kinase (typically containing Tris-HCl, MgCl₂, DTT).

  • Detection Reagent: A system to quantify kinase activity (e.g., ADP-Glo™, Z'-LYTE™).

  • Test Compound and a known inhibitor for the kinase as a Positive Control .

  • White, opaque 96-well or 384-well plates suitable for luminescence detection.

G cluster_workflow Biochemical Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Compound) B 2. Dispense Compound (Serial Dilutions) & Controls into 384-well plate A->B C 3. Add Kinase Enzyme Pre-incubate to allow binding B->C D 4. Initiate Reaction Add ATP/Substrate Mix C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Stop Reaction & Detect Add Detection Reagent (e.g., measures ATP depletion) E->F G 7. Read Signal (Luminescence) on Plate Reader F->G H 8. Data Analysis Calculate % Inhibition and IC₅₀ G->H

Figure 2: Workflow for a typical biochemical kinase inhibition assay.

3.2 Step-by-Step Methodology

  • Reagent Preparation: Prepare all solutions (kinase, substrate, ATP, compound dilutions) in the optimized kinase assay buffer.

  • Compound Dispensing: Add the test compound across a range of concentrations to the wells of the assay plate. Include wells for a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the purified kinase to each well. Allow the plate to pre-incubate for 15-30 minutes to permit the compound to bind to the enzyme.[12]

  • Reaction Initiation: Start the enzymatic reaction by adding a solution containing both the kinase substrate and ATP.

  • Reaction Incubation: Incubate the plate at the optimal temperature (often room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ATP remaining or the amount of phosphosubstrate produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results and determine the IC₅₀ value using non-linear regression.

Protocol 3: Anti-Inflammatory Screening (Optional)

Rationale: Given the prevalence of anti-inflammatory activity among pyrazoles, an assay to measure the inhibition of inflammatory mediators is a logical screening step.[4] A common method is to use lipopolysaccharide (LPS) to stimulate immune cells (like RAW 264.7 macrophages) and then measure the production of nitric oxide (NO) or cytokines like TNF-α.

This protocol would follow a similar structure to the cytotoxicity assay: cell seeding, pre-treatment with the test compound, stimulation with LPS, incubation, and finally, quantification of the inflammatory marker in the supernatant (e.g., using a Griess Reagent for NO or an ELISA kit for TNF-α).

Protocol 4: Antimicrobial Susceptibility Testing (Optional)

Rationale: Pyrazole derivatives have also been reported to have antimicrobial properties.[10] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

This protocol involves preparing serial dilutions of the compound in a 96-well plate with bacterial growth medium, inoculating each well with a standardized bacterial suspension (e.g., S. aureus, E. coli), incubating for 16-20 hours, and then visually assessing the wells for turbidity to determine the MIC.[10]

Tier 3: Mechanistic Validation

Scientific Rationale: A positive result in a Tier 2 screen (e.g., inhibition of a specific kinase) must be validated to confirm direct target engagement and to understand its functional consequence in a cellular context. Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor or enzyme.[13][14]

Protocol 5: Competitive Radioligand Binding Assay

This protocol describes a general method to determine if the test compound competes with a known radiolabeled ligand for binding to a specific target receptor, typically in a membrane preparation.[15]

4.1 Materials and Reagents

  • Receptor Source: Cell membrane preparation expressing the target of interest.

  • Radioligand: A high-affinity, commercially available ligand for the target, labeled with ³H or ¹²⁵I.

  • Assay Buffer: Buffer optimized for receptor binding.

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to saturate all specific binding sites.

  • Test Compound: 3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol.

  • Glass fiber filter mats and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

4.2 Step-by-Step Methodology

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its K_d value), and the cell membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a saturating concentration of the non-specific binding ligand.

    • Competition Wells: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[16]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[15]

4.3 Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value, which can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This tiered application guide provides a systematic pathway for the initial in vitro characterization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol. Beginning with essential cytotoxicity profiling, the workflow progresses to broad-spectrum screening to identify potential biological activities and concludes with target-specific assays for mechanistic validation. The results from these protocols will build a comprehensive profile of the compound, identifying its therapeutic potential and guiding subsequent lead optimization and preclinical development efforts.

References

  • Sygnature Discovery. (2020). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Oxford Academic. In vitro and in vivo testing of new compounds. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • National Center for Biotechnology Information. (2016). Current status of pyrazole and its biological activities. [Link]

  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Frontiers. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • ScienceDirect. Radioligand binding methods: practical guide and tips. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • National Center for Biotechnology Information. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Journal of Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • PubMed. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" storage and degradation problems

Senior Application Scientist Desk Subject: Storage Stability, Degradation Troubleshooting, and Recovery Protocols Compound ID: 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol CAS Registry Verification: 1150562-79-4 (Note...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Storage Stability, Degradation Troubleshooting, and Recovery Protocols Compound ID: 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol CAS Registry Verification: 1150562-79-4 (Note: Isomeric forms or salt variations may appear under 1482913-79-0)[1]

Executive Summary

This guide addresses the stability profile of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol , a bifunctional building block containing an electron-rich pyrazole ring and a primary alcohol.[1]

Users frequently report yellowing/browning and viscosity changes upon storage. These are not random events but specific chemical outcomes driven by oxidative instability of the pyrazole nitrogen and hygroscopicity of the alcohol chain . This guide provides the protocols to prevent these issues and recover the compound if degradation has occurred.

Part 1: The "Why" and "How" of Storage (Prevention)

The molecule consists of a nucleophilic pyrazole ring and a terminal alcohol. This dual functionality creates two specific vulnerabilities:

  • N-Oxidation & Oligomerization: The pyrazole nitrogen is susceptible to oxidation by atmospheric oxygen, leading to N-oxides (often yellow/orange).[1]

  • Hygroscopicity: The hydroxyl group and the nitrogen heterocycle attract atmospheric moisture, which accelerates hydrolysis of any trace impurities and complicates weighing.

Storage Protocol Decision Matrix

Use this logic flow to determine the optimal storage condition based on your usage frequency.

StorageProtocol Start Incoming Material: 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol Usage Expected Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Cond1 Condition A: 4°C Refrigerator Purged with Argon after every use Daily->Cond1 Cond2 Condition B: -20°C Freezer Sealed under Inert Gas (Ar/N2) Parafilm over cap LongTerm->Cond2 Warn1 Warning: Allow to reach RT before opening to prevent condensation Cond2->Warn1 Critical Step

Caption: Decision matrix for storage conditions. Strict moisture control is required for long-term stability.[1]

Physicochemical Properties & Storage Specifications
ParameterSpecificationTechnical Rationale
Physical State Viscous Oil / Low-melting SolidThe propyl chain disrupts crystal packing, leading to an oil that traps solvent easily.[1]
Hygroscopicity HighPyrazole N and Alcohol OH form H-bonds with water.[1] Water accelerates degradation.[1]
Oxidation Sensitivity ModeratePyrazoles yellow upon air exposure due to trace N-oxide formation or electron-transfer autoxidation.[1]
Ideal Temp -20°C (Long term), 2-8°C (Active)Low temperature slows kinetic oxidation rates.[1]
Atmosphere Argon or NitrogenDisplaces O₂ to prevent "yellowing."
Part 2: Troubleshooting Degradation (Diagnosis & FAQ)
Q1: My compound has turned from colorless to yellow/brown. Is it still usable?

Diagnosis: The color change indicates oxidative degradation , likely at the pyrazole ring (formation of N-oxides or conjugated oligomers).[1]

  • Usability: If the color is pale yellow, purity is likely still >95%.[1] If dark brown/orange, significant degradation (>5%) has occurred.[1]

  • Action: Run a 1H NMR. Look for broadening of the pyrazole protons (typically

    
     7.0-7.5 ppm region) or new small peaks downfield, which indicate N-oxide formation.[1]
    
Q2: The material is an oil, but the CoA says "Solid." Did it melt?

Diagnosis: This compound is a "low-melting solid."

  • Cause: Trace amounts of solvent (DCM, Ethyl Acetate) or absorbed water act as plasticizers, depressing the melting point.[1]

  • Action: Place the vial under high vacuum (<1 mbar) for 4-6 hours. If it foams, it is releasing trapped solvent. It may solidify upon removal of solvent, but often remains a supercooled liquid.[1]

Q3: I see an extra triplet at ~9.8 ppm in the NMR. What is this?

Diagnosis: This is the aldehyde proton .

  • Mechanism: The primary alcohol (-CH₂OH) has oxidized to the aldehyde (-CHO). This happens if the compound is stored in non-inert conditions or exposed to oxidants.

  • Impact: Aldehydes are reactive electrophiles and will interfere with subsequent coupling reactions. Purification is required.

Part 3: Remediation & Recovery (The Cure)

If your compound has degraded (Aldehyde presence >2% or dark color), use this purification workflow. Distillation is NOT recommended for small scales due to the high boiling point and potential for thermal decomposition.

Purification Logic Flow

Purification Sample Degraded Sample (Yellow/Impure) Check Impurity Type? Sample->Check ColorOnly Color Only (Trace N-oxides) Check->ColorOnly ChemImp Chemical Impurity (Aldehyde/Acid) Check->ChemImp Soln Dissolve in DCM ColorOnly->Soln Column Flash Column Chromatography ChemImp->Column Required for separation Filter Filtration through Short Silica Pad Soln->Filter Removes polar colored bodies Final Pure Colorless Oil/Solid Filter->Final Column->Final

Caption: Workflow for recovering purity. Filtration is sufficient for color removal; chromatography is needed for chemical byproducts.

Standard Operating Procedure: Flash Chromatography

Use this protocol if NMR shows aldehyde or acid impurities.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Solvent System:

    • A: Dichloromethane (DCM)[1]

    • B: Methanol (MeOH)[1]

    • Gradient: 0% to 10% MeOH in DCM.

    • Note: The alcohol is polar. Expect elution around 3-5% MeOH.[1]

  • Loading: Dissolve crude oil in minimum DCM.

  • Collection: The aldehyde (impurity) is less polar and will elute before the alcohol. The carboxylic acid (if present) will stick to the top of the column or elute very late.[1]

  • Drying: Evaporate fractions. Crucial: Azeotrope with DCM twice to remove trace Methanol, which can interfere with subsequent reactions.

References
  • National Institutes of Health (PubChem). (2024).[1] (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol Compound Summary. Retrieved March 4, 2026, from [Link][1]

  • Royal Society of Chemistry. (2012). Oxidative Degradation: Mechanisms and Prevention. In Stability of Drug Substances. Retrieved March 4, 2026, from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

"3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" vs other pyrazole derivatives

Topic: "3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" vs other pyrazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Focus Product: 3-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" vs other pyrazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Focus Product: 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol

Executive Summary: The Case for C3-Linkers

In modern medicinal chemistry, the precise spatial arrangement of pharmacophores is often the difference between a nanomolar hit and a micromolar miss. While pyrazole rings are ubiquitous bioisosteres for phenyl and heteroaromatic rings, the linker attached to them dictates the molecule's conformational freedom and reach.

This guide analyzes 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (hereafter referred to as EMP-3-OH ), a specialized building block featuring a C3-hydroxyalkyl chain. We compare it against standard alternatives like the C1-linker analog (Methanol derivative) and the N-Methyl analog to demonstrate why EMP-3-OH offers a superior balance of solubility, linker flexibility, and synthetic versatility for fragment-based drug discovery (FBDD) and PROTAC linker design.

Comparative Analysis: EMP-3-OH vs. Alternatives

The Competitors

We compare EMP-3-OH against three distinct classes of pyrazole derivatives commonly used in library synthesis:

  • The "Short-Reach" Alternative: (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol (EMP-1-OH )

    • Difference: C1 vs. C3 linker.

  • The "Hydrophilic" Alternative: 3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol (DMP-3-OH )

    • Difference: N-Methyl vs. N-Ethyl.

  • The "Lipophilic" Alternative: 3-(1-Phenyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (PMP-3-OH )

    • Difference: N-Phenyl vs. N-Ethyl.

Physicochemical & Functional Comparison Table
FeatureEMP-3-OH (Target)EMP-1-OH (Short Linker)DMP-3-OH (N-Methyl)PMP-3-OH (N-Phenyl)
Linker Length 3 Carbon (Flexible) 1 Carbon (Rigid)3 Carbon (Flexible)3 Carbon (Flexible)
CLogP (Approx) 1.2 - 1.4 0.6 - 0.80.8 - 1.02.5 - 2.8
Solubility (aq) High Very HighVery HighLow/Moderate
Steric Bulk (N1) Moderate (Ethyl) Moderate (Ethyl)Low (Methyl)High (Phenyl)
Primary Use PROTACs, Scaffolds Fragment LinkingHigh Polarity NeedsHydrophobic Pockets
Metabolic Risk Low (Primary OH) Moderate (Benzylic-like)LowHigh (CYP oxidation)
Deep Dive: Why Choose EMP-3-OH?
  • Optimal Linker Dynamics: The C3-propyl chain in EMP-3-OH allows for a "wrap-around" binding mode that C1-linkers (EMP-1-OH) cannot achieve. In kinase inhibitors, this extra length often permits the terminal hydroxyl (or its derivative) to reach solvent-exposed regions or specific hydrogen-bonding residues (e.g., the hinge region).

  • Solubility/Permeability Balance: The N-ethyl group provides a slight lipophilic boost over the N-methyl analog (DMP-3-OH) without the solubility penalty of the N-phenyl ring. This makes EMP-3-OH an ideal candidate for improving cell permeability in lead optimization.

  • Regiochemical Stability: Unlike N-unsubstituted pyrazoles which suffer from tautomerism, the N-ethyl group locks the regiochemistry, ensuring consistent structure-activity relationships (SAR).

Structural & Synthetic Logic (Visualized)

Regioselective Synthesis Pathway

One of the primary challenges in pyrazole chemistry is controlling the 1,3- vs. 1,5-substitution pattern. The synthesis of EMP-3-OH typically requires a directed condensation approach to ensure the alkyl chain ends up at the C5 position relative to the N1-ethyl group.

Synthesispathway Precursor Diketo Ester (Ethyl 2,4-dioxopentanoate deriv.) Intermediate Intermediate Pyrazole Ester (Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-propanoate) Precursor->Intermediate Cyclization (Regiocontrol via Solvent/pH) Isomer Regioisomer By-product (1-Ethyl-5-methyl...) Precursor->Isomer Minor Pathway Hydrazine Ethylhydrazine Hydrazine->Intermediate Product Target: EMP-3-OH (Alcohol) Intermediate->Product Reduction (LiAlH4 or BH3)

Figure 1: Synthetic workflow prioritizing the 1,3,5-substitution pattern. The reduction step converts the ester side chain to the target alcohol.

Experimental Protocols

Protocol A: Reduction of Pyrazole-Ester to EMP-3-OH

Rationale: Direct synthesis of the alcohol is often difficult; reduction of the corresponding ester (e.g., Ethyl 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoate) is the industry standard for high purity.

Reagents:

  • Starting Material: Pyrazole-5-propanoate ester (1.0 eq)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) (2.5 eq) or DIBAL-H

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous THF.

  • Reagent Addition: Cool the THF to 0°C. Carefully add LiAlH4 pellets/powder.

  • Substrate Addition: Dissolve the pyrazole-ester in minimal THF and add dropwise to the LiAlH4 suspension over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The ester spot (

    
    ) should disappear, and the alcohol spot (
    
    
    
    ) should appear.
  • Quenching (Fieser Method): Cool back to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH4 in grams.
  • Workup: Filter the granular precipitate through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically pure enough, but can be purified via flash column chromatography (Gradient: 0-10% MeOH/DCM).

Protocol B: Functionalization (Mitsunobu Coupling)

Rationale: The primary utility of EMP-3-OH is as a linker. The Mitsunobu reaction allows for the stereospecific substitution of the hydroxyl group with phenols, amines, or other nucleophiles.

Reagents:

  • EMP-3-OH (1.0 eq)

  • Nucleophile (e.g., Phenol derivative) (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD or DEAD (1.5 eq)

Workflow:

  • Dissolve EMP-3-OH, the Nucleophile, and

    
     in anhydrous THF or Toluene.
    
  • Cool to 0°C.

  • Add DIAD dropwise. The solution will turn yellow/orange.

  • Stir at RT for 12-24 hours.

  • Validation: Check LC-MS for the mass of the coupled product. The disappearance of the broad -OH stretch in IR (

    
    ) confirms conversion.
    

Biological & Functional Implications (Network Analysis)

To understand where EMP-3-OH fits in the broader drug discovery landscape, we map its structural features to biological outcomes.

BioImpact Molecule EMP-3-OH (Scaffold) Feature1 N-Ethyl Group Molecule->Feature1 Feature2 C3-Linker (Propanol) Molecule->Feature2 Outcome1 Improved Lipophilicity (vs N-Methyl) Feature1->Outcome1 Outcome2 Reduced Steric Clash (vs N-Phenyl) Feature1->Outcome2 Outcome3 Solvent Front Reach Feature2->Outcome3 Outcome4 PROTAC Linker Attachment Feature2->Outcome4

Figure 2: Structure-Property Relationship (SPR) map illustrating how specific structural features of EMP-3-OH translate to medicinal chemistry advantages.

Conclusion

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol represents a "Goldilocks" zone in pyrazole building blocks. It avoids the high polarity of N-methyl analogs and the metabolic liability/steric bulk of N-phenyl analogs. Its C3-linker provides the necessary flexibility for bivalent ligand design (PROTACs) and accessing remote binding pockets in kinase domains.

For researchers constructing focused libraries or optimizing lead compounds, substituting a standard ethyl/methyl linker with the EMP-3-OH moiety is a high-probability strategy to modulate solubility and potency simultaneously.

References

  • Context: Source for the carboxylic acid precursor (CAS 50920-65-5)
  • PubChem. (n.d.).[2] (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

    • Context: Comparative data for the C1-linker analog (CAS 1006464-74-9).[2]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Context: Foundational methodology for pyrazole synthesis (Knorr Synthesis).
  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.

Sources

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